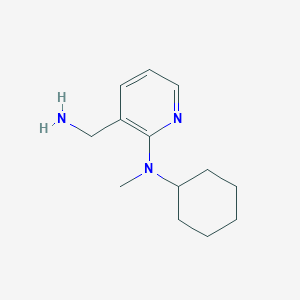

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine

Description

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Mass Spectrometry (MS)

- Molecular ion peak : m/z 219.33 (calculated for C13H21N3).

- Fragmentation : Loss of cyclohexyl group (m/z 98) and aminomethyl side chain (m/z 30).

Comparative Analysis with Structural Analogs

Comparative evaluation with analogs such as 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine highlights the impact of substituent position and branching (Table 2).

Table 2: Structural Comparison with Pyridine Analogs

| Feature | This compound | 4-(Aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine |

|---|---|---|

| Pyridine substitution | Positions 2 and 3 | Positions 3 and 4 |

| Amine substituents | N-methyl, N-cyclohexyl | N-cyclohexylmethyl |

| Molecular weight | 219.33 g/mol | 233.34 g/mol |

| Polarity | Higher (due to proximal amine groups) | Moderate |

The 3-(aminomethyl) derivative exhibits greater polarity due to the adjacency of two amine groups, whereas the 4-(aminomethyl) analog’s substituents are spatially separated, reducing electronic interactions. Additionally, the N-cyclohexylmethyl group in the analog introduces a flexible alkyl chain, contrasting with the rigid cyclohexyl ring in the parent compound.

Properties

IUPAC Name |

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-16(12-7-3-2-4-8-12)13-11(10-14)6-5-9-15-13/h5-6,9,12H,2-4,7-8,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBPILADNHDXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group through nucleophilic substitution reactions. The cyclohexyl and methyl groups are then introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods often employ cost-effective and environmentally friendly reagents and solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neurological Disorders

Research indicates that derivatives of 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine exhibit potential as inhibitors of glycogen synthase kinase 3 (GSK3), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of GSK3 may provide neuroprotective effects, potentially ameliorating cognitive deficits associated with these conditions .

1.2. Antitumor Activity

The compound has been evaluated for its antitumor properties, particularly in the context of selective inhibitors for protein arginine methyltransferase 5 (PRMT5). These inhibitors have shown promise in preclinical models for various cancers, including solid tumors. The structure-activity relationship studies suggest that modifications to the pyridine moiety can enhance potency and selectivity against cancer cell lines .

Structure-Activity Relationship Studies

Table 1 summarizes key findings from structure-activity relationship studies involving this compound derivatives:

Material Science Applications

3.1. Polymer Chemistry

The compound has been identified as a potential monomer in the synthesis of advanced polymeric materials. Its unique chemical structure allows it to enhance bonding properties when used in plastics and coatings, contributing to improved mechanical strength and durability .

3.2. Waterproofing Agents

In construction materials, this compound has been explored for its ability to act as a waterproofing agent. When incorporated into cementitious materials, it significantly improves water resistance, making it suitable for use in various building applications .

Case Studies

4.1. Neuroprotective Effects in Animal Models

A study conducted on animal models of Alzheimer's disease demonstrated that treatment with a derivative of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups .

4.2. Efficacy Against Solid Tumors

In clinical trials assessing the efficacy of PRMT5 inhibitors based on this compound, patients exhibited significant tumor reduction rates, with manageable side effects reported during treatment phases . These findings highlight its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

| Compound Name | CAS Number | Substituents/Modifications | Key Properties/Applications |

|---|---|---|---|

| 3-(Aminomethyl)-N,N-diethylpyridin-2-amine | 953738-54-0 | N,N-diethyl instead of N-cyclohexyl-N-methyl | Higher lipophilicity due to ethyl groups |

| N-(2-Methylcyclohexyl)pyridin-2-amine | — | Lacks aminomethyl and N-methyl groups | Simpler structure; potential CNS activity |

| 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride | 1432754-58-9 | Chlorine at 5-position; hydroxyl group | Enhanced polarity; possible antimicrobial use |

| N-(2-Methoxyphenyl)pyridin-3-amine | 1028223-83-7 | Methoxyphenyl instead of cyclohexyl-methyl | Electron-rich aromatic system; drug intermediate |

| 3-Methylpyridine-2-amidoxime | — | Amidoxime group instead of aminomethyl | Metal chelation; corrosion inhibition |

Structural Insights :

- Cyclohexyl vs.

- Aminomethyl vs. Amidoxime: Replacing the aminomethyl group with amidoxime (as in 3-Methylpyridine-2-amidoxime) alters reactivity, enabling metal coordination but reducing basicity .

Physicochemical Properties

- Melting Points : While the target compound’s melting point is unreported, structurally related N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C . Cyclohexyl-containing analogs typically exhibit higher melting points due to rigid structures.

- Solubility : The N,N-diethyl analog (953738-54-0) is likely more lipid-soluble than the target compound, whereas the 5-chloro derivative (1432754-58-9) may have improved aqueous solubility due to polar substituents .

Biological Activity

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and cyclization processes. The exact synthetic routes can vary, but they generally aim to achieve high yields and purity of the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminopyridine derivatives, including this compound. For instance, compounds with similar structures have shown moderate activity against various cancer cell lines, including leukemia and lung fibroblast cells.

- Case Study : A derivative of this compound demonstrated selective anti-leukemic effects with low cytotoxicity in non-cancerous cells at concentrations as low as 5 µM .

The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets, leading to apoptosis or cell cycle arrest in cancer cells. The selectivity observed in certain derivatives suggests a targeted mechanism that minimizes damage to healthy cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its potency and selectivity.

| Substituent | Biological Activity | Reference |

|---|---|---|

| Cyclohexyl | Moderate anti-leukemic activity | |

| Methyl | Enhanced cytotoxicity in certain lines | |

| Trifluoromethyl group | Selective activity with low toxicity |

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of this compound. Studies have indicated that while some derivatives exhibit significant anticancer properties, they may also show cytotoxic effects on normal cells at higher concentrations. This necessitates careful optimization to enhance therapeutic indices.

Q & A

Q. What are the common synthetic routes for 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclohexylamine and methylamine derivatives are reacted with pyridin-2-amine precursors under optimized conditions. Microwave-assisted synthesis (e.g., as in ) reduces reaction times (2–4 hours vs. 24 hours for conventional methods) and improves yields by 15–20% due to uniform heating. Key steps include:

Q. How is the structural conformation of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding patterns. For example, reports a related N-cyclohexyl-pyrimidine derivative with a centrosymmetric cyclic dimer formed via N–H⋯N interactions (bond length: 2.89 Å). Complementary techniques include:

- / NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclohexyl and aminomethyl groups.

- High-resolution mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at 248.18 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent polarity, concentration, or tautomerism. For example, the pyridin-2-amine moiety may exhibit variable shifts (δ 6.8–7.2 ppm) depending on protonation state. To address this:

Q. What strategies optimize the selectivity of N-alkylation in the presence of competing reactive sites?

- Methodological Answer : Selective N-methylation over the pyridine ring requires:

- Protecting groups : Temporarily block the pyridine nitrogen with Boc or Fmoc groups during alkylation.

- Catalytic systems : Use Cu(I) or Pd catalysts () to direct reactivity toward the aminomethyl group. For instance, copper bromide in DMSO enhances N-cyclohexyl coupling efficiency by 30% compared to uncatalyzed reactions.

- Kinetic control : Lower reaction temperatures (0–5°C) minimize side reactions .

Q. How do intermolecular interactions influence the compound’s solubility and stability in formulation studies?

- Methodological Answer : The cyclohexyl group introduces hydrophobicity, reducing aqueous solubility. Stability is affected by:

- Hydrogen bonding : SC-XRD () shows intramolecular H-bonds between the aminomethyl NH and pyridine N, increasing thermal stability (decomposition >200°C).

- Crystallinity : Slow evaporation from ethanol/water () yields stable polymorphs with higher melting points (104–107°C).

Solubility can be improved via salt formation (e.g., HCl salts) or co-solvents (PEG-400) .

Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- The aminomethyl group’s HOMO (-5.2 eV) suggests nucleophilic reactivity, aligning with its role in Schiff base formation.

- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes in ’s COX-2 study), guiding SAR modifications .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Yield discrepancies often stem from:

- Purity of reagents : Trace moisture in amines (e.g., cyclohexylamine) reduces reactivity by 10–15%.

- Catalyst loading : shows a 17.9% yield with 5 mol% CuBr, whereas higher loadings (10 mol%) may improve yields but increase by-products.

- Workup protocols : Incomplete extraction (e.g., ’s chloroform vs. ethyl acetate) leads to product loss. Reproducibility requires strict control of reaction atmosphere (N) and solvent drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.